molecular formula C7H16ClNO3 B156597 (+)-Carnitine hydrochloride CAS No. 10017-44-4

(+)-Carnitine hydrochloride

Cat. No. B156597
CAS RN: 10017-44-4
M. Wt: 197.66 g/mol
InChI Key: JXXCENBLGFBQJM-RGMNGODLSA-N
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Description

(+)-Carnitine hydrochloride, also known as L-carnitine hydrochloride, is a quaternary amine compound that plays a crucial role in energy production and fatty acid metabolism. It is synthesized in mammals from the essential amino acids lysine and methionine and can also be ingested through the diet, with red meat and dairy products being primary sources . Carnitine is essential for the transport of long-chain fatty acids across the mitochondrial membrane, facilitating their β-oxidation . It also acts as a shuttle for acetyl groups, influencing glucose metabolism and energy sensing .

Synthesis Analysis

The synthesis of L-(−)-Carnitine has been achieved from epichlorohydrin using a selective hydrolytic kinetic resolution with chiral salen-CoIII complexes. This process yields (S)-(+)-epichlorohydrin, which is then subjected to quaternarization, cyanidation, hydrolysis, and ionic exchange, with an overall yield of about 70% based on (S)-(+)-epichlorohydrin . Another approach for synthesizing carnitine analogs involves the treatment of tert-butyl 3,4-epoxybutyrate with appropriate amines, followed by mild acid hydrolysis .

Molecular Structure Analysis

The crystal and molecular structure of DL-carnitine hydrochloride has been determined using X-ray diffraction. The crystals are monoclinic space group P21/c, with a skeletal configuration similar to γ-amino-β-hydroxybutyric acid. The Cl− ion mediates between adjacent carnitine cations by two O–H···Cl− hydrogen bonds to form an infinite chain along the c-axis .

Chemical Reactions Analysis

Carnitine participates in several chemical reactions within the body. It is involved in the β-oxidation of fatty acids by acting as an obligatory cofactor, facilitating the transport of fatty acids into mitochondria as acylcarnitine esters . Carnitine also plays a role in buffering the acyl coenzyme A (CoA)-CoA ratio, branched-chain amino acid metabolism, removal of excess acyl groups, and peroxisomal fatty acid oxidation .

Physical and Chemical Properties Analysis

Carnitine's physical and chemical properties are significant for its biological functions. It is a low-molecular-weight compound that is biologically active in the L-form and is stored primarily in skeletal muscle, with lower concentrations in plasma . Carnitine's role as an osmoprotectant in bacteria and its ability to enhance thermotolerance, cryotolerance, and barotolerance have been noted . Its therapeutic properties include modulation of brain energy and phospholipid metabolism, synaptic morphology, and neurotransmitter transmission .

Scientific Research Applications

  • Pharmaceutical Salts : Carnitine hydrochloride is a pharmaceutical salt of the small molecule drug Carnitine . Pharmaceutical salts are extensively used to overcome poor solubility, and hydrochloride salts are the dominant salt entity for active pharmaceutical ingredient (API) bases .

  • Cocrystallization : Cocrystallization is an effective crystal engineering approach for improving the solid-state properties of APIs . It can improve solubility, dissolution, bioavailability, and stability without changing their pharmacological activities . Carnitine hydrochloride could potentially be used in cocrystallization to modify its properties .

  • Solid Lipid Nanoparticles (SLNs) : SLNs are a type of nanoparticle that can be used for drug delivery . Carnitine hydrochloride could potentially be loaded into SLNs for different applications .

Safety And Hazards

L-Carnitine is generally safe for most people when taken by mouth or given intravenously by healthcare professionals. It can cause side effects such as nausea, vomiting, stomach upset, heartburn, diarrhea, and seizures. It can also cause the urine, breath, and sweat to have a “fishy” odor.


Future Directions

Research is ongoing into the potential therapeutic uses of L-Carnitine and its derivatives. Some areas of interest include its potential role in weight management, heart health, and exercise performance. However, more research is needed to confirm these benefits and to fully understand the mechanisms involved.


properties

IUPAC Name

[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCENBLGFBQJM-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60142995
Record name (+)-Carnitine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Carnitine hydrochloride

CAS RN

10017-44-4
Record name 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10017-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Carnitine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Carnitine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A fermentor equipped for continuous culture which contained 1.5 l of a vitamin containing mineral medium (according to Example 1) with 1.5 percent of betaine and 1.0 percent of γ-butyrobetaine-chloride was inoculated with 150 ml of strain 13 (DSM 2903) preculture of the same medium. After 20 hours of aerobic cultivation at 30° C. and pH 7.0, the culture had grown up and the continuous operation was started at a flow rate of 0.1 l/h. The culture solution flowing out of the fermentor was caught in a vessel cooled at 4° C. the cells were removed by centrifugation. According to enzymatic analysis, the supernatant contained 8.8 g of L-carnitine per 1 of culture. This corresponded to a yield of 99.2 percent (proven analytically), calculated on the concentration of the γ-butyrobetaine-chloride used. The solid L-carnitine chloride was isolated from the solution by means of ion chromatography and water separation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
γ-butyrobetaine chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
99.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,440
Citations
G Merra, G Gasbarrini, L Laterza… - World Journal of …, 2012 - ncbi.nlm.nih.gov
… AIM: To assess clinical and endoscopic response to propionyl-L-carnitine hydrochloride (PLC… Propionyl-L-carnitine hydrochloride (PLC) modulation of these impaired functions could be …
Number of citations: 15 www.ncbi.nlm.nih.gov
L Yang, H Zhou, Y Duan, M Wu, K He, Y Li… - Advanced …, 2023 - Wiley Online Library
… In this work, a novel organic material, DL-Carnitine hydrochloride, was developed to optimize the perovskite/SnO2 interface. Detailed experiments found that 1) the Vo and Sn-related …
Number of citations: 34 onlinelibrary.wiley.com
T Fujita, A Ayada, Y Mushika - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
… 1) with that of pure carnitine hydrochloride (111) and apocarnitine hydrochloride (V), this com… hydrochloride (V) containing a certain amount of carnitine hydrochloride (]]I). By carrying …
Number of citations: 1 www.jstage.jst.go.jp
RN Comber, WJ Brouillette - Organic Preparations and Procedures …, 1985 - Taylor & Francis
… We now report an improved synthesis of D,L-carnitine hydrochloride from commercially available dimethylaminoacetone in an overall yield of 50%. This procedure is the first carnitine …
Number of citations: 7 www.tandfonline.com
F Mazzetti, R Lemmon - The Journal of Organic Chemistry, 1957 - ACS Publications
… radiation sensitivity of DL-carnitine hydrochloride, [(CH3)3NCH2CH… evaporated to dryness and the carnitine hydrochloride was … from epichlorohydrin to carnitine hydrochloride was 32%. …
Number of citations: 42 pubs.acs.org
JK Park, HJ Shin, JW Kim - Journal of Pharmaceutical Investigation, 1996 - koreascience.kr
… of DL-Carnitine Hydrochloride. A linear detection range was 5 x 10-8 - 5 x 10-7M of DL-Carnitine Hydrochloride. And … The DL-Carnitine Hydrochloride in pharmaceutical preparation was …
Number of citations: 1 koreascience.kr
AM Yurkevich, ON Shevtsova… - Pharmaceutical …, 1968 - Springer
In the beginning of the fifties Carter [1] established the identity of vitamin BT and L-carnitine which had been found previously by VS Gulevich and R. Krimberg [2] in the composition of …
Number of citations: 3 link.springer.com
DA Geier, MR Geier - Neurochemical research, 2013 - Springer
… /L) concentrations of l-carnitine hydrochloride in comparison … concentrations of l-carnitine hydrochloride in comparison to … -carnitine hydrochloride (10 nM, 2 μg l-carnitine hydrochloride…
Number of citations: 12 link.springer.com
G Agostini, F Coletta, A Gambaro… - Spectrochimica Acta Part A …, 1979 - Elsevier
Abstract From 250 MHz 1 H-NMR spectra it has been determined the conformation of DL-carnitine hydrochloride,(CH 3) 3 N+ CH 2 CHOHCH 2 COOH Cl−, in D 2 O solutions. The 13 …
Number of citations: 15 www.sciencedirect.com
HP Weber, RC Anderson, M Shapiro… - … Section C: Crystal …, 1995 - scripts.iucr.org
The title compound, 2-acetoxy-3-carboxy-N, N, N-tfi-methyl-1-propanaminium chloride, C9H18 NOt. CI-, rep-resents a source of activated acetyl groups which are efficiently used for …
Number of citations: 5 scripts.iucr.org

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